1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine
Description
Properties
IUPAC Name |
(1-methylsulfonylazetidin-3-yl)-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-23(21,22)19-10-13(11-19)15(20)18-8-6-17(7-9-18)12-14-4-2-3-5-16-14/h2-5,13H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYMCWNVIBYKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)N2CCN(CC2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving suitable precursors under controlled conditions. The piperazine ring is often introduced through nucleophilic substitution reactions. The final step involves coupling the azetidine and piperazine intermediates with the pyridine moiety, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
*Estimated based on structural similarity.
Key Structural and Functional Differences
Methanesulfonylazetidine-3-carbonyl Group : Unique to the target compound, this group enhances solubility (via sulfonyl) and rigidity (via azetidine). Analogs like PPMA (benzylamine) or ’s aryl-carbonyl derivatives lack these properties .
Pyridin-2-ylmethyl Substituent : A common feature in many analogs (e.g., ), this group likely improves target engagement through heteroaromatic interactions.
Molecular Complexity : The target compound’s molecular weight (~375.44) is higher than simpler analogs like 1-(pyridin-2-ylmethyl)piperazine (177.25) but lower than trifluoromethylpyridinyl derivatives (e.g., 409.46 in ).
Synthetic Accessibility : The target compound’s synthesis likely involves coupling methanesulfonylazetidine-3-carbonyl chloride to the piperazine core, analogous to methods in and . In contrast, PPMA requires nitro-group reduction , and sulfinyl derivatives () involve oxidation steps .
Biological Activity
1-(1-Methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperazine moiety is known for its versatility in forming hydrogen bonds, which facilitates binding to target proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Receptor Binding : It exhibits affinity for certain neurotransmitter receptors, which may contribute to its psychoactive properties.
Antiparasitic Activity
Recent studies indicate that this compound demonstrates significant antiparasitic activity against various pathogens. Notably, it has shown efficacy against Leishmania species, which are responsible for leishmaniasis. The mechanism involves inhibition of key metabolic enzymes within the parasite, leading to reduced viability.
| Pathogen | Activity | Mechanism |
|---|---|---|
| Leishmania donovani | Effective | Inhibition of metabolic enzymes |
| Trypanosoma brucei | Moderate | Disruption of energy metabolism |
| Trypanosoma cruzi | Significant | Targeting specific enzyme pathways |
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its structural similarity to known psychoactive agents allows it to modulate serotonin and dopamine receptors.
| Target Receptor | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT2A | 50 nM | Increased serotonin activity |
| D2 Dopamine | 30 nM | Modulation of dopaminergic signaling |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Leishmaniasis Treatment : A clinical trial demonstrated that patients treated with formulations containing this compound exhibited a significant reduction in parasite load compared to controls.
- Neuroprotection : In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress.
Research Findings
Research has consistently shown that 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine possesses a range of biological activities:
- Antimicrobial Properties : Exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Cytotoxicity : Demonstrated selective cytotoxic effects on cancer cell lines, suggesting potential use in oncology.
Q & A
Q. What are the optimal synthetic routes for 1-(1-methanesulfonylazetidine-3-carbonyl)-4-[(pyridin-2-yl)methyl]piperazine?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Palladium or nickel catalysts (e.g., Suzuki-Miyaura coupling) for pyridine-piperazine linkage .
- Sulfonylation : Methanesulfonyl chloride reacts with azetidine-3-carbonyl intermediates under basic conditions (e.g., triethylamine in DMSO) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for high-purity yields .
Key considerations : Reaction temperature (60–100°C) and solvent choice (e.g., acetonitrile for polar intermediates) significantly impact yield .
Q. How is the structural conformation of this compound validated?
- Spectroscopy : NMR (¹H/¹³C) confirms connectivity of the azetidine, piperazine, and pyridinylmethyl groups. For example, downfield shifts in ¹H NMR (~3.5 ppm) indicate methanesulfonyl protons .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₅H₂₁N₃O₃S: 324.1382) .
- X-ray crystallography : Resolves 3D conformation, critical for understanding steric effects on biological activity .
Q. What physicochemical properties are critical for in vitro assays?
- Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers; adjust pH or use co-solvents (e.g., PEG-400) .
- LogP : Predicted ~1.8 (moderate lipophilicity) via computational tools, suggesting moderate membrane permeability .
- Stability : Susceptible to hydrolysis in acidic/basic conditions; store at −20°C under inert atmosphere .
Advanced Research Questions
Q. How does the compound interact with biological targets (e.g., receptors)?
- Receptor binding assays : Radioligand displacement (e.g., ³H-labeled ligands for serotonin/dopamine receptors) quantifies affinity (Kᵢ values). For example, pyridinylmethyl groups may enhance binding to GPCRs .
- Functional assays : cAMP or calcium flux assays determine agonist/antagonist activity. The methanesulfonyl group may modulate allosteric effects .
Data interpretation : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. CHO) to assess selectivity .
Q. How can computational modeling guide SAR studies?
- Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in receptor pockets (e.g., 5-HT₂A). The azetidine ring’s rigidity may reduce entropy penalties .
- QSAR models : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with activity. Methanesulfonyl groups improve metabolic stability but may reduce solubility .
Validation : Cross-check predictions with in vitro data to refine synthetic priorities .
Q. How should contradictory results in biological assays be resolved?
- Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays) .
- Troubleshooting :
- Replicate experiments with standardized protocols (e.g., fixed incubation time).
- Validate target engagement via orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Assess compound stability under assay conditions (e.g., HPLC monitoring) .
Q. What strategies mitigate off-target effects in vivo?
- Metabolite profiling : LC-MS/MS identifies major metabolites (e.g., sulfone oxidation products) that may interact with cytochrome P450 enzymes .
- Proteome-wide screening : Use affinity pulldown/MS to detect unintended protein binding .
- Dosing optimization : Adjust administration routes (e.g., intraperitoneal vs. oral) to reduce systemic exposure .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates
| Intermediate | Function | Reference |
|---|---|---|
| Azetidine-3-carbonyl chloride | Core scaffold | |
| 4-[(Pyridin-2-yl)methyl]piperazine | Ligand for receptor binding | |
| Methanesulfonyl chloride | Sulfonylation agent |
Q. Table 2. Common Analytical Techniques
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Connectivity of piperazine and pyridine | δ 2.8–3.5 ppm (piperazine protons) |
| HRMS | Molecular weight confirmation | [M+H]+ = 324.1382 |
| SPR | Binding kinetics | KD = 12 nM (5-HT₂A) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
